molecular formula C27H29N3O2S B12023686 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazole CAS No. 723314-31-6

3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazole

Cat. No.: B12023686
CAS No.: 723314-31-6
M. Wt: 459.6 g/mol
InChI Key: UNYDSNAJSBUYRS-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might involve the reaction of substituted hydrazines with carbon disulfide, followed by cyclization with substituted phenyl isothiocyanates. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography and quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by others.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary depending on the substituents involved, but common reagents include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in various substituted triazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazole
  • 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazole
  • 3-(4-methoxyphenyl)-4-(4-tert-butylphenyl)-1,2,4-triazole

Uniqueness

3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazoles.

Properties

CAS No.

723314-31-6

Molecular Formula

C27H29N3O2S

Molecular Weight

459.6 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C27H29N3O2S/c1-27(2,3)21-11-9-20(10-12-21)25-28-29-26(30(25)22-13-15-23(31-4)16-14-22)33-18-19-7-6-8-24(17-19)32-5/h6-17H,18H2,1-5H3

InChI Key

UNYDSNAJSBUYRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC(=CC=C4)OC

Origin of Product

United States

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